N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Thioether Formation: The pyrazolo[1,5-a]pyrazine core is then reacted with a thiol derivative to introduce the sulfanyl group. This reaction is usually carried out in the presence of a catalyst such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid or its derivatives, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyrazolo[1,5-a]pyrazine core, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the aromatic and heterocyclic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The sulfanyl group and the heterocyclic core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(phenylthio)acetamide: Lacks the pyrazolo[1,5-a]pyrazine core.
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-ylthio)acetamide: Lacks the 2-methoxyphenyl group.
N-(2-methoxyphenyl)-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetamide: Lacks the sulfanyl group.
Uniqueness
N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is unique due to the combination of the 2-methoxyphenyl group, the pyrazolo[1,5-a]pyrazine core, and the sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)23-20(26)14-28-21-18-13-17(15-7-3-2-4-8-15)24-25(18)12-11-22-21/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZGYQLMMXQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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